Methyl 2-chloro-6-formylnicotinate
Overview
Description
Methyl 2-chloro-6-formylnicotinate is a chemical compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 2-position and a formyl group at the 6-position on the nicotinate ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-formylnicotinate typically involves the esterification of 2-chloro-6-formylnicotinic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: 2-chloro-6-carboxynicotinate.
Reduction: 2-chloro-6-hydroxymethylnicotinate.
Substitution: 2-amino-6-formylnicotinate or 2-thio-6-formylnicotinate.
Scientific Research Applications
Methyl 2-chloro-6-formylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function . The chloro group can undergo substitution reactions, leading to the formation of derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.
2-chloro-6-formylnicotinic acid: The acid form of Methyl 2-chloro-6-formylnicotinate, which can be esterified to form the latter.
2-chloro-6-hydroxymethylnicotinate: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity and potential biological activity . This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
methyl 2-chloro-6-formylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUTWPRIZYVAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189372 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263286-09-4 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263286-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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